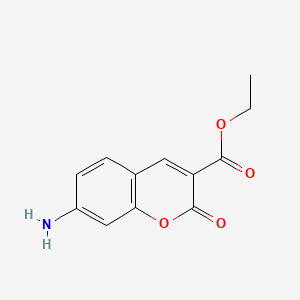
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester is a chemical compound belonging to the class of coumarins Coumarins are a group of aromatic organic compounds with a benzopyrone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing an ortho-hydroxyaryl aldehyde, such as salicylaldehyde, with an activated dicarbonyl compound like ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The amino group at the 7-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted coumarins depending on the nucleophile used
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticoagulant and anti-inflammatory properties.
Industry: Utilized in the production of dyes and perfumes due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects. The compound’s structure allows it to intercalate with DNA, making it useful in studying DNA interactions .
Comparación Con Compuestos Similares
Similar Compounds
- Coumarin-3-carboxylic acid ethyl ester
- Ethyl 3-coumarincarboxylate
- 3-Carbethoxycoumarin
Uniqueness
2H-1-Benzopyran-3-carboxylic acid, 7-amino-2-oxo-, ethyl ester is unique due to the presence of the amino group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives .
Propiedades
Número CAS |
72705-82-9 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
ethyl 7-amino-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2,13H2,1H3 |
Clave InChI |
HBTIKNFRYMQNGT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C(C=C2)N)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(2-chlorophenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14161884.png)
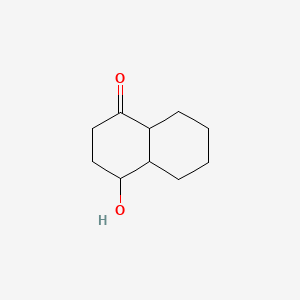
![11-acetyl-14-(2-bromophenyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14161892.png)

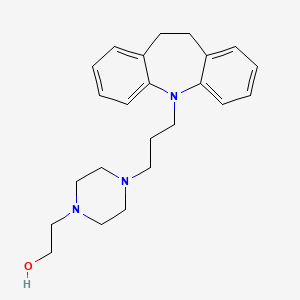
![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)
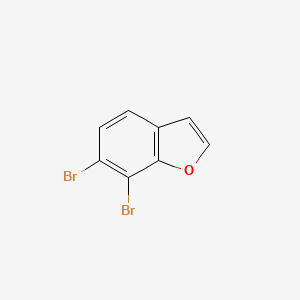

![methyl 4-piperazin-1-yl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14161949.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161952.png)

![S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate](/img/structure/B14161960.png)
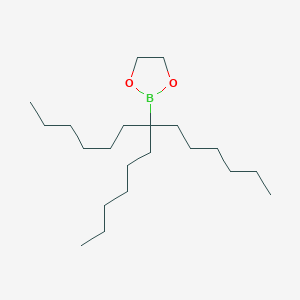
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14161971.png)
